molecular formula C7H7NO3 B041310 4-Nitrobenzyl alcohol CAS No. 619-73-8

4-Nitrobenzyl alcohol

Cat. No.: B041310
CAS No.: 619-73-8
M. Wt: 153.14 g/mol
InChI Key: JKTYGPATCNUWKN-UHFFFAOYSA-N
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Description

4-Nitrobenzyl alcohol (4-NBA, C₇H₇NO₃) is a nitro-substituted aromatic alcohol with a molecular weight of 153.14 g/mol . It is a white crystalline solid (melting point: 92–95°C) used in pharmaceuticals, agrochemicals, and as a precursor for synthesizing 4-aminobenzyl alcohol (4-ABA), a key intermediate in drugs like paracetamol and phenacetin .

4-NBA’s nitro group and hydroxymethyl substituent confer unique reactivity, enabling applications in catalysis, bioreduction, and protective agent chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Nitrobenzyl alcohol can be synthesized through several methods. One common approach involves the nitration of benzyl alcohol, where benzyl alcohol is treated with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction typically occurs under controlled temperature conditions to ensure the selective formation of the para-nitro product .

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of 4-nitrobenzaldehyde. This process involves the reduction of 4-nitrobenzaldehyde using hydrogen gas in the presence of a suitable catalyst, such as palladium on carbon. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure .

Chemical Reactions Analysis

Types of Reactions: 4-Nitrobenzyl alcohol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Oxidation: When subjected to oxidation, this compound can be converted to 4-nitrobenzaldehyde. Further oxidation can lead to the formation of 4-nitrobenzoic acid .

Reduction: Reduction of this compound typically yields 4-aminobenzyl alcohol. This reaction can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst or using chemical reducing agents like sodium borohydride .

Substitution: this compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups. For example, acetylation of this compound using acetic anhydride in the presence of a catalyst can yield 4-nitrobenzyl acetate .

Common Reagents and Conditions:

Major Products:

    Oxidation: 4-Nitrobenzaldehyde, 4-Nitrobenzoic acid.

    Reduction: 4-Aminobenzyl alcohol.

    Substitution: 4-Nitrobenzyl acetate.

Scientific Research Applications

Chemical Properties and Identification

  • Molecular Formula : C7_7H7_7NO3_3
  • Molecular Weight : 153.14 g/mol
  • CAS Number : 619-73-8
  • Physical State : White to light yellow crystalline solid
  • Melting Point : 92°C to 95°C
  • Solubility : Soluble in water (2 mg/ml at 20°C)

Biochemical Studies

4-Nitrobenzyl alcohol is utilized as a substrate in microbial studies. Specifically, it serves as the sole source of carbon and nitrogen for studying the catabolic pathways of 4-nitrotoluene by Pseudomonas species. This research is crucial for understanding the biodegradation processes of nitroaromatic compounds, which are important environmental pollutants .

Catalytic Reactions

In organic synthesis, 4-NBA plays a significant role in various catalytic cascade reactions. It has been shown to participate in organocatalytic processes that enhance reaction efficiencies through mechanisms involving enamine and iminium activations. These reactions are pivotal for synthesizing complex organic molecules with high stereochemical control .

Oxidation Reactions

The oxidation of this compound is a well-studied reaction that leads to the formation of corresponding carbonyl compounds. This transformation is significant in synthetic organic chemistry for generating intermediates used in further chemical transformations .

Case Study 1: Biodegradation Pathways

Research conducted on Pseudomonas sp. strain TW3 highlighted the enzymatic pathways involved in the degradation of nitroaromatic compounds, including 4-NBA. The study demonstrated that specific enzymes, such as dehydrogenases, are responsible for converting 4-NBA into less toxic metabolites, providing insights into bioremediation strategies for contaminated environments .

Case Study 2: Organocatalytic Cascade Reactions

A study published in Advanced Synthesis & Catalysis discussed the use of chiral amines in catalyzing cascade reactions involving 4-NBA. The findings indicated that these reactions could produce complex molecules with high yields and selectivity, showcasing the compound's utility in modern synthetic methodologies .

Summary Table of Applications

Application AreaDescriptionKey Findings/References
Biochemical StudiesUsed as a substrate for studying biodegradation by Pseudomonas species ,
Catalytic ReactionsInvolved in organocatalytic cascade reactions enhancing efficiency ,
Oxidation ReactionsParticipates in oxidation to form carbonyl compounds

Mechanism of Action

The mechanism of action of 4-nitrobenzyl alcohol involves its interaction with specific molecular targets and pathways. In biological systems, it can undergo enzymatic reduction to form reactive intermediates, which can interact with cellular components. The nitro group in this compound can be reduced to an amino group, leading to the formation of reactive species that can induce oxidative stress and damage cellular structures .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Electrochemical Oxidation Behavior

In electrochemical oxidation using a Ni catalyst, 4-NBA, benzyl alcohol, and 4-methylbenzyl alcohol exhibit similar onset potentials (~1.45 V vs. RHE), independent of their substituents’ electronic effects.

Table 1: Electrochemical Oxidation of Benzyl Alcohol Derivatives

Compound Onset Potential (V vs. RHE) Catalyst Key Observation
Benzyl alcohol 1.45 Ni Oxidation governed by catalyst
4-Methylbenzyl alcohol 1.45 Ni No substituent effect on potential
4-Nitrobenzyl alcohol 1.45 Ni Similar behavior to analogs

Reductive Acetylation Selectivity

4-NBA undergoes chemoselective reductive acetylation using CuFe₂O₄/NaBH₄/Ac₂O, yielding 4-acetamidobenzyl alcohol in 88% yield. In contrast, nitrobenzaldehydes (e.g., 4-nitrobenzaldehyde) reduce both the nitro group (to amine) and the carbonyl (to alcohol), while phenolic nitro compounds lack selectivity .

Table 2: Reductive Acetylation of Nitro-Substituted Compounds

Compound Product Yield (%) Selectivity Notes
This compound 4-Acetamidobenzyl alcohol 88 Nitro reduced, alcohol retained
4-Nitrobenzaldehyde 4-Acetamidobenzyl alcohol 72 Both nitro and carbonyl reduced
o-Nitrophenol 2-Acetamidophenyl acetate 65 No selectivity (both groups react)

Table 3: Metabolism of Nitrotoluene Isomers in Rat Hepatocytes

Substrate Major Metabolites (%) Key Pathway
4-Nitrotoluene S-(4-Nitrobenzyl)glutathione (68%), 4-NBA (12%) Glutathione conjugation dominates
2-Nitrotoluene 2-Nitrobenzyl alcohol (52%), glucuronide (28%) Alcohol glucuronidation prevails

Catalytic Oxidation to Aldehydes

4-NBA is oxidized to 4-nitrobenzaldehyde with >99% selectivity using Ag–MnO₂ catalysts. Comparatively, 4-methylbenzyl alcohol and 4-chlorobenzyl alcohol also achieve high conversion, but electron-withdrawing groups (e.g., -NO₂ in 4-NBA) lower reaction rates due to reduced electron density on the benzylic carbon .

Table 4: Catalytic Oxidation of Benzyl Alcohol Derivatives

Compound Conversion (%) Selectivity to Aldehyde (%) Catalyst
This compound 95 >99 1% Ag–MnO₂
4-Methylbenzyl alcohol >99 >99 1% Ag–MnO₂
4-Chlorobenzyl alcohol 98 >99 1% Ag–MnO₂

Enzymatic Reduction and Biocatalysis

The chloramphenicol nitroreductase (CNR) reduces 4-nitrobenzyl ethers to 4-amino derivatives, which spontaneously hydrolyze to alcohols.

Table 5: Enzyme Activity Toward Benzyl Alcohol Derivatives

Compound Enzyme Activity/Product
This compound CNR nitroreductase 4-Aminobenzyl alcohol
4-Chlorobenzyl alcohol Aryl-alcohol dehydrogenase No detectable activity

Key Research Findings and Contradictions

  • Metabolic Fate : 4-NBA forms glutathione conjugates in hepatocytes, unlike 2-/3-nitro isomers, which prioritize glucuronidation .
  • Bioreduction Specificity : Enzymatic reduction of 4-NBA derivatives (e.g., ethers/thioethers) proceeds efficiently, whereas chloro-substituted analogs are unreactive .

Q & A

Basic Research Questions

Q. What are the critical solubility properties of 4-nitrobenzyl alcohol, and how do they influence experimental design?

this compound exhibits limited water solubility (1% at 25°C, 10% at 100°C) but is highly soluble in ethanol and ether . This polarity gradient necessitates solvent optimization for reactions. For aqueous-phase reactions, cosolvents like ethanol are recommended to enhance solubility. In biphasic systems (e.g., reduction reactions with hydrazine), its low water solubility can lead to precipitation, requiring temperature control to avoid slurry formation and phase separation .

Q. How can researchers purify this compound, and what analytical methods validate its purity?

Recrystallization from ethanol or ether is standard due to its high purity (≥98%) and sharp melting point (92–94°C) . Post-purification, validate purity via:

  • Melting point analysis : Deviation >2°C indicates impurities.
  • HPLC or GC-MS : Detect trace organic contaminants.
  • FTIR : Confirm functional groups (e.g., -OH at ~3300 cm⁻¹, -NO₂ at ~1520 cm⁻¹) .

Q. How do electron-withdrawing substituents like nitro groups affect reaction kinetics in benzyl alcohol derivatives?

The nitro group (-NO₂) lowers the electron density of the benzene ring, increasing electrophilicity and reaction rates. For example, in aminolysis reactions with benzyl nitrites, 4-nitrobenzyl nitrite (NBN) exhibits a 30% faster reaction rate than unsubstituted benzyl nitrite due to reduced activation energy. However, this can also promote side reactions (e.g., gaseous N₂/N₂O formation), reducing yields . Kinetic studies using time-resolved NMR or UV-Vis spectroscopy are advised to balance rate and selectivity .

Advanced Research Questions

Q. How can contradictory observations in reaction yields (e.g., high rate vs. low selectivity) be resolved in this compound-mediated reductions?

In sodium azide synthesis, this compound’s electron-withdrawing effect accelerates hydrazine release but causes gas evolution (N₂/N₂O), lowering yield (58% vs. 85% for unsubstituted analogs) . Mitigation strategies include:

  • Solvent engineering : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.
  • Phase-transfer catalysis : Improve hydrazine extraction to the organic phase .
  • In situ monitoring : Employ Raman spectroscopy to detect gaseous byproducts and adjust reaction conditions dynamically .

Q. What role do substituent effects play in photocatalytic oxidation of this compound, and how can selectivity be optimized?

In TiO₂-mediated photocatalytic oxidation, the nitro group enhances aldehyde yield (60–85%) compared to electron-donating substituents (e.g., -OCH₃) due to improved charge separation and radical stabilization . To optimize selectivity:

  • pH control : Acidic conditions favor aldehyde formation over overoxidation to carboxylic acids.
  • Co-catalysts : Add Ag nanoparticles to trap electrons, reducing recombination .
  • Light wavelength tuning : UV-A (365 nm) minimizes side reactions vs. broad-spectrum light .

Q. Why does this compound exhibit unique behavior in chlorodehydroxylation reactions compared to other benzyl alcohols?

In ionic liquid-mediated chlorodehydroxylation, this compound exclusively forms 4-nitrobenzyl chloride without ether byproducts, unlike analogs with electron-donating groups (e.g., -CH₃), which equilibrate between chloride and ether . The nitro group stabilizes the carbocation intermediate via resonance, disfavoring nucleophilic attack by the ionic liquid’s anion. To replicate this selectivity:

  • Substituent screening : Prioritize electron-withdrawing groups.
  • Reaction quenching : Use rapid cooling to trap intermediates .

Q. How can catalytic systems be designed to improve turnover numbers (TONs) in aerobic oxidation of this compound?

Nonheme iron(II)–α-keto complexes achieve a TON of 16 for 4-nitrobenzaldehyde using O₂ as the oxidant . Enhance TONs by:

  • Ligand modification : Introduce electron-deficient ligands to stabilize high-valent iron intermediates.
  • Additive optimization : NaBF₄ improves catalyst recyclability (4 cycles without loss) .
  • Microdroplet reactors : Shear-induced interfaces (e.g., gas-liquid) enhance mass transfer, achieving >75% yield in milliseconds .

Q. What methodological challenges arise in tracking isotopic analogs of this compound, and how are they addressed?

14C-labeled this compound ([methylene-14C], 50–60 mCi/mmol) is used in metabolic studies . Challenges include:

  • Radiolysis : Store at –20°C in amber vials to minimize degradation.
  • Quantification : Use liquid scintillation counting (LSC) with quench correction for accurate activity measurement .
  • Synthetic scaling : Optimize Pd-catalyzed cross-coupling for high-specific-activity batches .

Q. Methodological Recommendations

  • Contradiction analysis : Compare kinetic data (e.g., Arrhenius plots) and side-product profiles (GC-MS) to resolve yield-rate trade-offs .
  • Advanced characterization : Employ XAS (X-ray absorption spectroscopy) to study catalyst active sites during oxidation .
  • Safety protocols : Handle this compound under inert atmospheres (N₂) to prevent nitro group reduction or decomposition .

Properties

IUPAC Name

(4-nitrophenyl)methanol
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InChI

InChI=1S/C7H7NO3/c9-5-6-1-3-7(4-2-6)8(10)11/h1-4,9H,5H2
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InChI Key

JKTYGPATCNUWKN-UHFFFAOYSA-N
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URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC(=CC=C1CO)[N+](=O)[O-]
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H7NO3
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DSSTOX Substance ID

DTXSID1052298
Record name 4-Nitrobenzyl alcohol
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Molecular Weight

153.14 g/mol
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Physical Description

Yellow or tan powder; [Alfa Aesar MSDS]
Record name 4-Nitrobenzyl alcohol
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Vapor Pressure

0.0000858 [mmHg]
Record name 4-Nitrobenzyl alcohol
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CAS No.

619-73-8, 51546-73-7
Record name 4-Nitrobenzyl alcohol
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Record name Benzenemethanol, 4-nitro-, radical ion(1-)
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Synthesis routes and methods I

Procedure details

A solution of 4-phenylbutan-2-ol (97.7 mg, 0.651 mmol), Nor-AZADO (0.90 mg, 6.51 μmol, 1 mol %) and acetic acid (37 μl, 0.651 mmol) in dichloromethane (0.65 ml) was added with DIAD (128 μl, 0.651 mmol, 1 equivalent), and the mixture was stirred for 8 hours under reflux by heating. The reaction mixture was added with saturated aqueous sodium carbonate (2 ml), and the mixture was extracted with dichloromethane. The organic layer was dried over sodium sulfate, and then concentrated under reduced pressure. The residue was purified by silica gel column chromatography to obtain the objective compound (95.1 mg; yield, 99%). The spectrum data were found to be the same as those obtained in Example 5, (b).
Quantity
97.7 mg
Type
reactant
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Name
Nor-AZADO
Quantity
0.9 mg
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reactant
Reaction Step One
Quantity
37 μL
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reactant
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128 μL
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reactant
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0.65 mL
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2 mL
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reactant
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Synthesis routes and methods II

Procedure details

To a solution of 2-bromo-3-methoxypyridine (1.00 g) in diethylether (20 ml) was added a solution of n-butyllithium in hexane (1.6M, 3.7 ml) at −78° C., and the mixture was stirred for 1 hour to prepare the lithium salt, which was dropwise added to a solution of 4-nitrobenzaldehyde (0.81 g) in tetrahydrofuran (10 ml) cooled at −78° C. The mixture was stirred at −78° C. To the reaction mixture was added water to stop the reaction, and the mixture was extracted with ethyl acetate. The organic layer was washed with saturated sodium chloride solution, dried with magnesium sulfate and concentrated. Under reduced pressure, the residue was separated and purified with column chromatography (ethyl acetate/hexane=1:3→1:1) to give 3-methoxypyridin-2-yl)(4-nitrophenyl)methanol (742 mg) as pale yellow crystals.
Quantity
1 g
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reactant
Reaction Step One
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0 (± 1) mol
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20 mL
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3.7 mL
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0.81 g
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10 mL
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Synthesis routes and methods III

Procedure details

To a solution of antibody 7G12 in 50 mM Tris-buffered solution, pH 8.0 (90 μL), was added a solution of a substrate compound, N-(benzyloxycarbonyl)-L-phenylalanine 4-nitrobenzyl ester (L-1) (R=PhCH2), synthesized in Preparation 3, in 2mM DMSO solution (10 μL) at 25° C., and they were mixed with stirring to obtain the reaction mixture containing 10.8 μM antibody and 200 μM substrate. By means of HPLC (YMCAM-303: C-18, 10 mm in diameter×250 mm in length, an aqueous solution of acetonitrile/0.1% trifluoroacetic acid=35/65 (0-7 minutes), 35/65-90/10 (7-15 minutes), 90/10 (15-17 minutes), 1.0 mL/minute, 278 nm), the amount of 4-nitrobenzyl alcohol (retention time: 5.9 minutes) produced in the reaction mixture was traced in time course for the purpose of determing initial rate. Next, the same procedure as mentioned above was repeated using N-(benzyloxycarbonyl)-D-phenylalanine 4-nitrobenzyl ester (D-1) (R=PhCH2) instead of N-(benzyloxycarbonyl)-L-phenylalanine 4-nitrobenzyl ester (L-1) (R=PhCH2) to determine the initial rate. Background hydrolytic reaction rate was also determined based on the amount of 4-nitrobenzyl alcohol produced by spontaneous degradation in the reaction solution free from antibody 7G12.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Nitrobenzyl alcohol
Reactant of Route 2
4-Nitrobenzyl alcohol
Reactant of Route 3
4-Nitrobenzyl alcohol
Reactant of Route 4
4-Nitrobenzyl alcohol
Reactant of Route 5
4-Nitrobenzyl alcohol
Reactant of Route 6
4-Nitrobenzyl alcohol

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